(2-Methylpyrimidin-5-yl)methanamine (2-Methylpyrimidin-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 14273-46-2
VCID: VC2267380
InChI: InChI=1S/C6H9N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,2,7H2,1H3
SMILES: CC1=NC=C(C=N1)CN
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol

(2-Methylpyrimidin-5-yl)methanamine

CAS No.: 14273-46-2

Cat. No.: VC2267380

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylpyrimidin-5-yl)methanamine - 14273-46-2

Specification

CAS No. 14273-46-2
Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
IUPAC Name (2-methylpyrimidin-5-yl)methanamine
Standard InChI InChI=1S/C6H9N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,2,7H2,1H3
Standard InChI Key OYRGKUTZSTXSQS-UHFFFAOYSA-N
SMILES CC1=NC=C(C=N1)CN
Canonical SMILES CC1=NC=C(C=N1)CN

Introduction

Overview of (2-Methylpyrimidin-5-yl)methanamine

(2-Methylpyrimidin-5-yl)methanamine is an organic compound classified as a derivative of pyrimidine, featuring a methyl group at the second position of the pyrimidine ring and an amine functional group attached to a methylene bridge. Its molecular formula is C6H9N3C_6H_9N_3 and it has a molecular weight of 123.16 g/mol. The compound is recognized by several identifiers, including its CAS number 14273-46-2 and PubChem CID 21294601 .

Synthesis of (2-Methylpyrimidin-5-yl)methanamine

The synthesis of (2-Methylpyrimidin-5-yl)methanamine typically involves the reaction of 2-methylpyrimidine with formaldehyde and ammonia. This process can be summarized as follows:

  • Reactants:

    • 2-methylpyrimidine

    • Formaldehyde

    • Ammonia

  • Reaction Conditions: The reaction may require specific temperature and pressure conditions to optimize yield and minimize by-products.

  • Product Isolation: The resulting product can be purified through standard organic chemistry techniques such as recrystallization or chromatography.

In industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability of the synthesis process .

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: Provides information on the hydrogen and carbon environments within the molecule.

Chemical Reactivity

(2-Methylpyrimidin-5-yl)methanamine exhibits reactivity typical of amines, participating in nucleophilic substitution reactions due to the presence of the amino group. This reactivity allows for further derivatization to create more complex organic molecules .

Biological Activities

Research indicates that (2-Methylpyrimidin-5-yl)methanamine may possess various biological activities:

Anticancer Activity

Preliminary studies indicate that (2-Methylpyrimidin-5-yl)methanamine has shown efficacy against certain cancer cell lines in vitro, although further research is needed to elucidate its mechanism of action and therapeutic potential .

Applications in Research and Industry

(2-Methylpyrimidin-5-yl)methanamine serves as a valuable building block in the synthesis of more complex organic compounds, particularly in medicinal chemistry where its derivatives may exhibit enhanced biological activity.

Potential Uses

The compound's unique structure suggests several potential applications:

  • Synthesis of pharmaceutical agents

  • Development of agrochemicals

  • Use as a chemical intermediate in organic synthesis .

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